molecular formula C16H15ClN4O B2662289 2-(2-chlorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one CAS No. 1787916-15-7

2-(2-chlorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one

Cat. No.: B2662289
CAS No.: 1787916-15-7
M. Wt: 314.77
InChI Key: SMBBNODHGMXZBN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

While specific structural analysis for this compound is not available, similar compounds like 1,2,4-triazino[4,3-a]quinoxalines have been structurally evaluated using techniques like 1H and 13C NMR spectroscopy .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, closely related to the chemical structure of interest, have been studied. These compounds were prepared via cyclocondensation reactions, and their structures were confirmed using various spectroscopic techniques and X-ray diffraction analysis, indicating a highly delocalized molecular structure within the triazinobenzimidazole moiety. The antiproliferative activities of these compounds were tested against several human cancer cell lines, with some showing moderate activity (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Biological Activities

  • Research on chloro-derivatives of indazolo[2,3-a][3,1]benzoxazin-5-one and indazolo-[2,1-a]indazole-6,12-dione, which share a similar core structure, has been conducted to understand their chemical behavior and spectroscopic properties. These studies are foundational for developing compounds with potential biological applications (Lindsey, 1972).

Antimicrobial and Antifungal Activities

  • A series of pyrazoline and pyrazole derivatives, including compounds structurally related to the query compound, demonstrated significant antibacterial and antifungal activities. These activities were assessed against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).

Antitumor Potential

  • Novel 1,2,4-triazolo[4,3-b][1,2,4]triazines and 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines were synthesized and evaluated for their antibacterial, antifungal, and anti-inflammatory activities. The compounds showed high activity levels, comparing favorably with commercial antibiotics and indicating their potential as antitumor agents (El-Reedy & Soliman, 2020).

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c17-13-7-3-1-5-11(13)9-20-16(22)15-12-6-2-4-8-14(12)19-21(15)10-18-20/h1,3,5,7,10H,2,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBBNODHGMXZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=NN(C(=O)C3=C2C1)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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